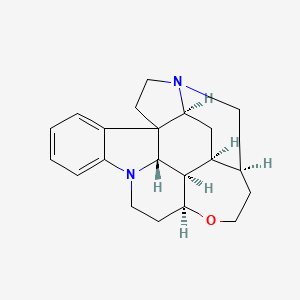
21,22-Dihydrostrychnidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21,22-Dihydrostrychnidine is a derivative of strychnine, an alkaloid known for its potent effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 21,22-Dihydrostrychnidine can be synthesized through the reduction of strychnine using lithium aluminium hydride in refluxing tetrahydrofuran . This method involves the hydrogenation of the strychnine molecule, leading to the formation of the dihydro derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale hydrogenation processes similar to those used in laboratory settings. These methods ensure the efficient and consistent production of the compound for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: 21,22-Dihydrostrychnidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Further reduction can modify the structure, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Alkyl halides are often used in substitution reactions to form quaternary ammonium salts.
Major Products Formed: The major products formed from these reactions include various oxo and hydroxy derivatives, as well as quaternary ammonium salts, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
21,22-Dihydrostrychnidine exerts its effects primarily through interactions with glycine receptors in the central nervous system. It acts as an antagonist, blocking the inhibitory effects of glycine and leading to increased neuronal excitability . This mechanism is similar to that of strychnine, but the specific structural modifications in this compound may result in different pharmacological profiles and therapeutic potentials.
Comparison with Similar Compounds
Strychnine: The parent compound, known for its potent convulsant effects.
Neostrychnine: A derivative with modifications at different positions on the molecule.
Isostrychnine: Another derivative with a different arrangement of atoms, leading to distinct pharmacological properties.
Uniqueness: 21,22-Dihydrostrychnidine is unique due to its specific structural modifications, which result in different chemical and biological properties compared to other strychnine derivatives. These differences make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2054-82-2 |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4S,4aS,5aS,13aS,15aS,15bR)-2,3,4,4a,5,5a,7,8,13a,14,15,15a,15b,16-tetradecahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline |
InChI |
InChI=1S/C21H26N2O/c1-2-4-16-15(3-1)21-7-9-22-12-13-6-10-24-17-5-8-23(16)20(21)19(17)14(13)11-18(21)22/h1-4,13-14,17-20H,5-12H2/t13-,14+,17+,18+,19+,20+,21?/m1/s1 |
InChI Key |
KZTJNVKGHFKUCI-JUCGOJCYSA-N |
Isomeric SMILES |
C1CN2[C@H]3[C@@H]4[C@H]1OCC[C@H]5[C@@H]4C[C@H]6C3(CCN6C5)C7=CC=CC=C72 |
Canonical SMILES |
C1CN2C3C4C1OCCC5C4CC6C3(CCN6C5)C7=CC=CC=C72 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















